molecular formula C18H12F3N3O2S B11092856 2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11092856
M. Wt: 391.4 g/mol
InChI Key: CRBGXYKHQNQWAZ-UHFFFAOYSA-N
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Description

2-[(2,5-Dioxo-1-phenyltetrahydro-1H-pyrrol-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)-3-pyridyl cyanide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dioxo-1-phenyltetrahydro-1H-pyrrol-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)-3-pyridyl cyanide typically involves multiple steps. One common route starts with the preparation of the pyrrole derivative, followed by the introduction of the trifluoromethyl group and the cyanide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dioxo-1-phenyltetrahydro-1H-pyrrol-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-[(2,5-Dioxo-1-phenyltetrahydro-1H-pyrrol-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)-3-pyridyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 2-[(2,5-Dioxo-1-phenyltetrahydro-1H-pyrrol-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)-3-pyridyl cyanide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate

Uniqueness

What sets 2-[(2,5-Dioxo-1-phenyltetrahydro-1H-pyrrol-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)-3-pyridyl cyanide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C18H12F3N3O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H12F3N3O2S/c1-10-7-13(18(19,20)21)12(9-22)16(23-10)27-14-8-15(25)24(17(14)26)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3

InChI Key

CRBGXYKHQNQWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SC2CC(=O)N(C2=O)C3=CC=CC=C3)C#N)C(F)(F)F

Origin of Product

United States

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